

Application Notes and Protocols for the Biochemical ATPase Assay of GSK-923295

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Compound of Interest

Compound Name: GSK-923295

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Abstract

These application notes provide a comprehensive overview and detailed protocols for the biochemical ATPase assay of **GSK-923295**, a potent and allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E is a critical motor protein involved in chromosome alignment during mitosis, making it an attractive target for anticancer drug development. **GSK-923295** inhibits the microtubule-stimulated ATPase activity of CENP-E, leading to mitotic arrest and subsequent cell death in cancer cells.[1][2] This document outlines the mechanism of action of **GSK-923295**, provides a detailed protocol for a malachite green-based ATPase assay to determine its inhibitory activity, and presents relevant quantitative data. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the biological context and experimental procedures.

Introduction

Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein essential for the proper congression of chromosomes to the metaphase plate during mitosis.[3] It functions by moving along spindle microtubules, a process powered by the hydrolysis of ATP.[3] The vital role of CENP-E in cell division has made it a compelling target for the development of novel antimitotic agents.[4]

GSK-923295 is a first-in-class, specific, and allosteric inhibitor of CENP-E.[4] Unlike competitive inhibitors that bind to the ATP pocket, **GSK-923295** binds to a different site on the CENP-E motor domain. This allosteric inhibition stabilizes the CENP-E-microtubule interaction and prevents the release of inorganic phosphate (Pi), a critical step in the ATPase cycle. This ultimately halts the motor activity of CENP-E, leading to chromosome misalignment, activation of the spindle assembly checkpoint, mitotic arrest, and apoptosis.[5]

The biochemical ATPase assay is a fundamental tool for characterizing the potency and mechanism of action of CENP-E inhibitors like **GSK-923295**. This document provides a detailed protocol for a malachite green-based assay, a common and reliable method for measuring inorganic phosphate released during ATP hydrolysis.

Data Presentation

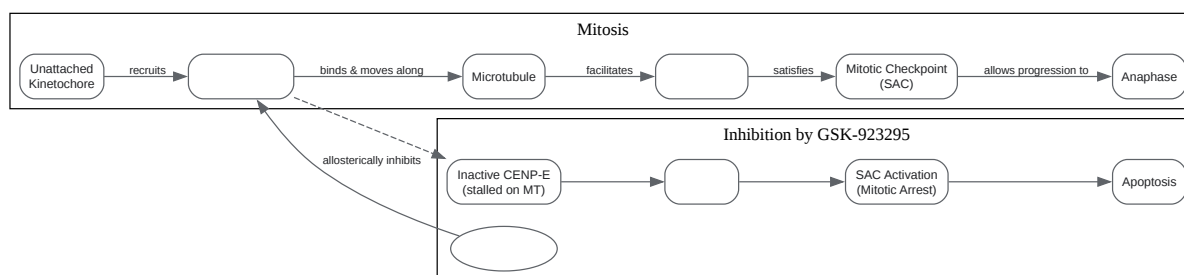
Table 1: Inhibitory Activity of **GSK-923295**

Parameter	Value	Species	Notes
K _i	3.2 ± 0.2 nM	Human	Uncompetitive inhibitor with respect to both ATP and microtubules.
IC ₅₀	~5 nM	Human	Varies depending on assay conditions (e.g., ATP and microtubule concentrations).
Mechanism	Allosteric	-	Stabilizes the CENP-E/microtubule complex and inhibits Pi release.

Note: The IC₅₀ value can be influenced by the concentrations of ATP and microtubules in the assay. It is recommended to determine the IC₅₀ under specific, consistent experimental conditions.

Signaling Pathway

The following diagram illustrates the role of CENP-E in chromosome alignment and the mitotic checkpoint, the pathway targeted by **GSK-923295**.



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Caption: CENP-E signaling pathway and its inhibition by **GSK-923295**.

Experimental Protocols

GSK-923295 Biochemical ATPase Assay using Malachite Green

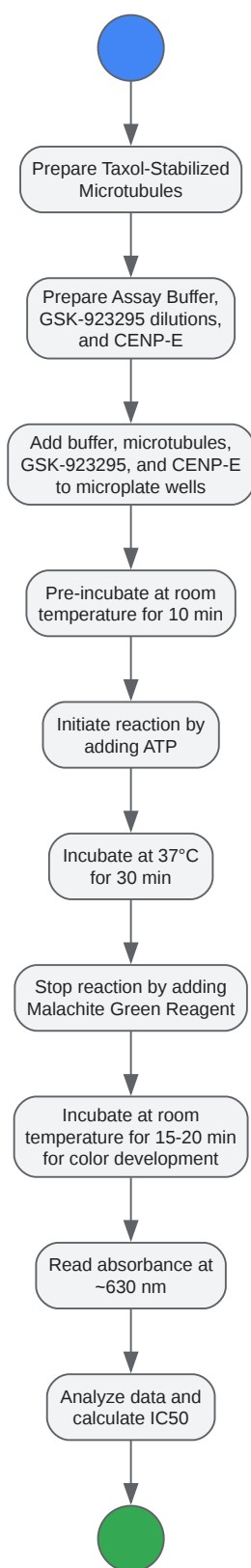
This protocol is designed to measure the microtubule-stimulated ATPase activity of the CENP-E motor domain and to determine the inhibitory effect of **GSK-923295**. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.

Materials and Reagents:

- Purified recombinant human CENP-E motor domain
- Tubulin (for microtubule polymerization)

- GTP (Guanosine-5'-triphosphate)
- Taxol (Paclitaxel)
- ATP (Adenosine-5'-triphosphate)
- **GSK-923295**
- Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
- Malachite Green Reagent:
 - Solution A: 0.045% Malachite Green hydrochloride in water.
 - Solution B: 4.2% Ammonium molybdate in 4 M HCl.
 - Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh daily.
- Phosphate Standard (e.g., KH₂PO₄) for standard curve
- 384-well microplates
- Microplate reader capable of measuring absorbance at 620-650 nm

Experimental Workflow Diagram:



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Caption: Experimental workflow for the **GSK-923295** ATPase assay.

Procedure:

- Preparation of Taxol-Stabilized Microtubules:
 1. Resuspend lyophilized tubulin in polymerization buffer (80 mM PIPES pH 6.8, 1 mM MgCl_2 , 1 mM EGTA) to a final concentration of 10 mg/mL.
 2. Add GTP to a final concentration of 1 mM.
 3. Incubate on ice for 15 minutes.
 4. Polymerize the microtubules by incubating at 37°C for 30 minutes.
 5. Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 μM and incubating for another 30 minutes at 37°C.
- Assay Setup:
 1. Prepare a dilution series of **GSK-923295** in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
 2. In a 384-well plate, add the following components in order:
 - Assay Buffer
 - Taxol-stabilized microtubules (final concentration typically 1-5 μM)
 - **GSK-923295** dilution or DMSO control
 - Purified CENP-E motor domain (final concentration typically 10-50 nM)
 3. Mix gently and pre-incubate the plate at room temperature for 10 minutes.
- Initiation and Incubation of the Reaction:
 1. Initiate the ATPase reaction by adding ATP to a final concentration of 100-500 μM .
 2. Mix the plate gently and incubate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

- Detection:
 1. Stop the reaction by adding the Malachite Green Working Reagent to each well.
 2. Incubate at room temperature for 15-20 minutes to allow for color development.
 3. Measure the absorbance at approximately 630 nm using a microplate reader.
- Data Analysis:
 1. Prepare a phosphate standard curve by diluting the phosphate standard in Assay Buffer and processing it in the same way as the experimental samples.
 2. Convert the absorbance values of the experimental samples to the amount of phosphate released using the standard curve.
 3. Calculate the percentage of inhibition for each **GSK-923295** concentration relative to the DMSO control.
 4. Plot the percentage of inhibition against the logarithm of the **GSK-923295** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The biochemical ATPase assay is an indispensable tool for the characterization of CENP-E inhibitors like **GSK-923295**. The provided protocol offers a robust and reliable method for determining the potency and mechanism of these inhibitors. Understanding the interaction of small molecules with their target proteins at a biochemical level is crucial for the successful development of novel therapeutics. The information and protocols presented here are intended to support researchers and scientists in their efforts to investigate and develop new antimitotic agents targeting CENP-E.

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